molecular formula C13H10F3NO3 B14765794 Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate

Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14765794
M. Wt: 285.22 g/mol
InChI Key: SCTZUEXUEONPSX-UHFFFAOYSA-N
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Description

Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)aniline and ethyl acetoacetate.

    Formation of Pyrrole Ring: The pyrrole ring is formed through a condensation reaction between 3-(trifluoromethoxy)aniline and ethyl acetoacetate under acidic conditions.

    Esterification: The resulting intermediate is then esterified using methanol and a suitable acid catalyst to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and neurotransmission, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethoxy)benzoate
  • 4-(trifluoromethyl)phenol
  • Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate

Comparison: Methyl 4-(3-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethoxy group and a pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-19-12(18)11-6-9(7-17-11)8-3-2-4-10(5-8)20-13(14,15)16/h2-7,17H,1H3

InChI Key

SCTZUEXUEONPSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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